molecular formula C₇₁H₉₉N₁₇O₁₆ B612749 H-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-PHE-OH CAS No. 152286-31-2

H-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-PHE-OH

Cat. No.: B612749
CAS No.: 152286-31-2
M. Wt: 1446.65
InChI Key:
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Description

The compound H-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-PHE-OH is a peptide composed of a sequence of amino acids: tyrosine, glutamic acid, valine, histidine, histidine, glutamine, lysine, leucine, valine, phenylalanine, and phenylalanine. Peptides like this one play crucial roles in various biological processes and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like H-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-PHE-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Deprotection: Removing the protecting group from the amino acid attached to the resin.

    Coupling: Adding the next amino acid in the sequence using coupling reagents like HBTU or DIC.

    Cleavage: Releasing the completed peptide from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).

Industrial Production Methods

In an industrial setting, peptide synthesis is scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high yield and purity. The synthesized peptides are then purified using techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Peptides containing amino acids like cysteine can form disulfide bonds through oxidation.

    Reduction: Disulfide bonds in peptides can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.

    Reduction: DTT or tris(2-carboxyethyl)phosphine (TCEP) in aqueous solutions.

    Substitution: Fluorescent dyes like FITC (fluorescein isothiocyanate) under basic conditions.

Major Products

The major products of these reactions depend on the specific modifications. For example, oxidation of cysteine residues results in disulfide-linked peptides, while substitution with fluorescent dyes yields labeled peptides.

Scientific Research Applications

Chemistry

Peptides like H-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-PHE-OH are used as model compounds to study peptide synthesis, structure, and reactivity. They help in understanding the principles of peptide chemistry and developing new synthetic methodologies.

Biology

In biology, such peptides are used to study protein-protein interactions , enzyme-substrate relationships, and cellular signaling pathways. They serve as tools to dissect the molecular mechanisms underlying various biological processes.

Medicine

Peptides have therapeutic potential in treating diseases. They can act as hormones, enzyme inhibitors, or antimicrobial agents . Research on peptides like this compound aims to develop new drugs for conditions like cancer, diabetes, and infectious diseases.

Industry

In the industrial sector, peptides are used in cosmetics, food additives, and as catalysts in chemical reactions. Their unique properties make them valuable in various applications, from skincare products to enhancing food flavors.

Mechanism of Action

The mechanism of action of peptides depends on their specific sequence and structure. Peptides like H-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-PHE-OH can interact with receptors, enzymes, or other proteins to exert their effects. These interactions often involve binding to specific sites on target molecules, leading to changes in their activity or function. The molecular targets and pathways involved vary widely, depending on the peptide’s role in biological systems.

Comparison with Similar Compounds

Similar Compounds

    H-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-Phe-OH: A similar peptide with a slight variation in the sequence.

    H-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-PheAla-Glu-Asp-Val-Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-Val-Gly-Gly-Val-Val-Ile-Ala-OH: Another peptide with an extended sequence.

Uniqueness

The uniqueness of this compound lies in its specific sequence, which determines its structure and function. The presence of two histidine residues and two phenylalanine residues may confer unique binding properties and biological activities compared to other peptides.

Properties

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C71H99N17O16/c1-39(2)29-52(68(100)88-60(41(5)6)69(101)84-53(31-42-15-9-7-10-16-42)65(97)86-56(71(103)104)32-43-17-11-8-12-18-43)82-62(94)49(19-13-14-28-72)80-63(95)50(24-26-57(74)90)81-66(98)54(33-45-35-75-37-77-45)83-67(99)55(34-46-36-76-38-78-46)85-70(102)59(40(3)4)87-64(96)51(25-27-58(91)92)79-61(93)48(73)30-44-20-22-47(89)23-21-44/h7-12,15-18,20-23,35-41,48-56,59-60,89H,13-14,19,24-34,72-73H2,1-6H3,(H2,74,90)(H,75,77)(H,76,78)(H,79,93)(H,80,95)(H,81,98)(H,82,94)(H,83,99)(H,84,101)(H,85,102)(H,86,97)(H,87,96)(H,88,100)(H,91,92)(H,103,104)/t48-,49-,50-,51-,52-,53-,54-,55-,56-,59-,60-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCLPDRBVMCWMCN-JQNWNMCVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CN=CN3)NC(=O)C(CC4=CN=CN4)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C71H99N17O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50745550
Record name L-Tyrosyl-L-alpha-glutamyl-L-valyl-L-histidyl-L-histidyl-L-glutaminyl-L-lysyl-L-leucyl-L-valyl-L-phenylalanyl-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1446.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152286-31-2
Record name L-Tyrosyl-L-alpha-glutamyl-L-valyl-L-histidyl-L-histidyl-L-glutaminyl-L-lysyl-L-leucyl-L-valyl-L-phenylalanyl-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
H-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-PHE-OH
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H-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-PHE-OH
Reactant of Route 3
H-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-PHE-OH
Reactant of Route 4
H-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-PHE-OH
Reactant of Route 5
H-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-PHE-OH
Reactant of Route 6
H-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-PHE-OH

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